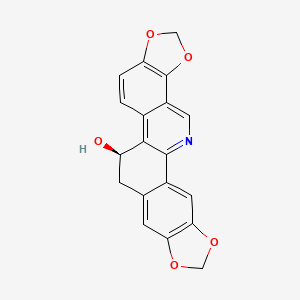

(+)-Luguine

Descripción

Propiedades

Número CAS |

69735-28-0 |

|---|---|

Fórmula molecular |

C19H13NO5 |

Peso molecular |

335.3 g/mol |

Nombre IUPAC |

(12R)-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaen-12-ol |

InChI |

InChI=1S/C19H13NO5/c21-13-3-9-4-15-16(24-7-23-15)5-11(9)18-17(13)10-1-2-14-19(25-8-22-14)12(10)6-20-18/h1-2,4-6,13,21H,3,7-8H2/t13-/m1/s1 |

Clave InChI |

PKAFVNJHLLUZFP-CYBMUJFWSA-N |

SMILES |

C1C(C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |

SMILES isomérico |

C1[C@H](C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |

SMILES canónico |

C1C(C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |

Origen del producto |

United States |

Foundational & Exploratory

Total Synthesis of (+)-Lutein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein, a naturally occurring xanthophyll carotenoid, is of significant interest in the fields of nutrition, ophthalmology, and drug development due to its role in eye health, particularly in reducing the risk of age-related macular degeneration (AMD). The stereospecific nature of naturally occurring (+)-lutein, (3R,3'R,6'R)-lutein, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of (+)-lutein, with a focus on modern, high-yield methodologies. It includes detailed experimental protocols, quantitative data from key synthetic routes, and visualizations of the synthetic pathways to aid in research and development efforts.

Evolution of Synthetic Strategies

Early approaches to the total synthesis of (+)-lutein were characterized by numerous steps and low overall yields, making them impractical for large-scale production. A notable early synthesis was reported by Mayer and Rüttimann in 1980, which suffered from a low overall yield of approximately 1.6%.

A significant advancement in the field was the development of a convergent and highly efficient synthesis by Khachik and Chang in 2009.[1] This approach, which utilizes a C15 + C10 + C15 Wittig coupling strategy, has dramatically improved the overall yield to over 20%, making the chemical synthesis of (+)-lutein and its stereoisomers a more viable endeavor.[2] This guide will focus primarily on the methodology of Khachik and Chang.

Quantitative Data Summary

The following tables summarize the yields of two key total syntheses of (+)-lutein, providing a clear comparison of their efficiencies.

Table 1: Comparison of Overall Yields of (+)-Lutein Total Syntheses

| Synthetic Route | Reported Overall Yield (%) | Reference |

| Mayer and Rüttimann (1980) | ~1.6 | |

| Khachik and Chang (2009) | >20 | [2] |

Table 2: Stepwise Yields for the Khachik and Chang (2009) Synthesis of (3R,3'R,6'R)-Lutein

| Step | Transformation | Product | Yield (%) |

| 1 | Synthesis of C15 Wittig Salt | (3R)-3-Hydroxy-(β-ionylideneethyl)triphenylphosphonium salt | Not explicitly reported, but readily prepared |

| 2 | Synthesis of C10 Dialdehyde | 2,7-Dimethyl-2,4,6-octatrienedial | Commercially available |

| 3 | Synthesis of C25 Aldehyde | (3R)-3-Hydroxy-12'-apo-β-caroten-12'-al | Not explicitly reported as an isolated step in this convergent strategy |

| 4 | Convergent Wittig Reaction | (3R,3'R,6'R)-Lutein | 65-74 |

Experimental Protocols: Khachik and Chang Synthesis

The following are detailed experimental methodologies for the key steps in the convergent total synthesis of (+)-Lutein as developed by Khachik and Chang.

Synthesis of the C15-Phosphonium Salt ((3R)-3-Hydroxy-β-ionylidene)ethyltriphenylphosphonium salt)

The C15-phosphonium salt is a crucial building block. Its synthesis begins with commercially available (R)-(-)-4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one.

-

Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected, typically as a silyl ether, to prevent unwanted side reactions in subsequent steps.

-

Wittig-Horner Reaction: The protected ketone undergoes a Wittig-Horner reaction with a suitable phosphonate ylide to introduce the side chain.

-

Reduction of the Ester: The resulting ester is reduced to the corresponding alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Formation of the Phosphonium Salt: The alcohol is converted to the corresponding bromide or chloride, which is then reacted with triphenylphosphine to yield the desired C15-phosphonium salt.

-

Deprotection: The protecting group on the hydroxyl is removed to give the final C15-phosphonium salt.

Synthesis of the C25-Aldehyde Intermediate

This synthesis diverges from a linear approach and instead constructs the C25 intermediate through a convergent strategy.

-

Initial Wittig Condensation: The C15-phosphonium salt is reacted with the commercially available C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) in a Wittig reaction. Stoichiometric control is crucial to favor the formation of the C25 aldehyde.

-

Purification: The resulting C25-aldehyde is purified using column chromatography to separate it from the C40 product (β-carotene) and unreacted starting materials.

Final Wittig Reaction to Yield (+)-Lutein

-

Preparation of the Ylide: The second C15-phosphonium salt, which will form the ε-ring of lutein, is treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. The synthesis of this specific C15 phosphonium salt with the correct stereochemistry at the 6'-position is a critical and challenging aspect of the synthesis.

-

Final Condensation: The freshly prepared ylide is reacted with the C25-aldehyde from the previous step. This Wittig reaction forms the final carbon-carbon double bond, completing the C40 backbone of lutein.

-

Workup and Purification: The reaction mixture is quenched and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel, followed by crystallization to yield pure (3R,3'R,6'R)-lutein. The final product's identity and purity are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Visualizations

Overall Synthetic Strategy

The following diagram illustrates the convergent C15 + C10 + C15 strategy for the total synthesis of (+)-Lutein.

Caption: Convergent synthesis of (+)-Lutein.

Experimental Workflow for the Final Wittig Coupling

Caption: Final Wittig reaction workflow.

This technical guide provides a comprehensive overview of the total synthesis of (+)-lutein, emphasizing the efficient and high-yield methodology developed by Khachik and Chang. The detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, drug development, and nutritional science. The provided visualizations offer a clear and concise representation of the synthetic strategies and experimental workflows, facilitating a deeper understanding of this complex and important total synthesis.

References

Stereospecific Synthesis of Lutein Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutein, a xanthophyll carotenoid, possesses three chiral centers at the C-3, C-3', and C-6' positions, giving rise to eight possible stereoisomers. The biological activity and physiological roles of these isomers, particularly in eye health, are of significant interest in the fields of nutrition, ophthalmology, and drug development. This technical guide provides a comprehensive overview of the stereospecific synthesis of lutein isomers, with a focus on established and recent methodologies. Detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields and stereoselectivity, and methods for isomer separation and characterization are presented. Furthermore, this guide utilizes signaling pathway and workflow diagrams to visually articulate the complex synthetic routes and logical relationships between lutein stereoisomers, offering a valuable resource for researchers engaged in the synthesis and study of these important bioactive molecules.

Introduction

Lutein is a naturally occurring carotenoid found abundantly in green leafy vegetables and other plant sources. In humans, lutein and its isomers, such as zeaxanthin and 3'-epilutein, are concentrated in the macula of the retina, where they are thought to play a crucial role in protecting against oxidative stress and high-energy blue light.[1][2] The specific stereochemistry of lutein isomers significantly influences their biological function. The predominant dietary and physiological form is (3R,3'R,6'R)-lutein. However, other stereoisomers are also found in nature and can be formed through metabolic or food processing pathways.[3]

The controlled, stereospecific synthesis of individual lutein isomers is essential for investigating their distinct biological activities and for developing targeted therapeutic and nutritional applications. This guide details the key synthetic strategies that have been developed to achieve this, with a primary focus on the widely adopted building-block approach involving Wittig reactions.

Key Synthetic Strategies

The total synthesis of lutein isomers has been primarily achieved through a convergent C(15) + C(10) + C(15) building-block strategy.[2][4] This approach involves the synthesis of chiral C15 end-group synthons, which are then coupled with a central C10 dialdehyde via a double Wittig reaction. The stereochemistry of the final lutein isomer is dictated by the chirality of the C15 building blocks.

A seminal methodology for the synthesis of (3R,3'R,6'R)-lutein and three of its stereoisomers was developed by Khachik and Chang.[4] This strategy relies on the stereoselective reduction of a 3-keto-α-ionone derivative to establish the desired hydroxyl stereochemistry at the C-3 position of the ε-end group.

Another important transformation in the synthesis of lutein isomers is the acid-catalyzed epimerization at the C-3' allylic hydroxyl group of the ε-ring. This reaction allows for the conversion of (3R,3'R,6'R)-lutein into its (3R,3'S,6'R) diastereomer, commonly known as 3'-epilutein.[1][5][6]

Experimental Protocols

Stereoselective Synthesis of (3R,3'R,6'R)-Lutein and its Stereoisomers via Wittig Reaction

This protocol is based on the C(15) + C(10) + C(15) Wittig coupling strategy.[4]

3.1.1. Synthesis of the C15-Phosphonium Salt (Key End-Group Synthon)

A crucial step in this synthetic route is the preparation of the chiral C15-phosphonium salt. This is typically achieved through the stereoselective reduction of a 3-keto-α-ionone derivative, followed by conversion to the corresponding phosphonium salt.

-

Stereoselective Reduction of 3-Keto-α-ionone: The stereoselective reduction of (7E,9E)-3-Keto-α-ionylideneacetonitrile can be achieved using a chiral reducing agent such as (R)-2-Methyl-CBS-Oxazaborolidine to yield the corresponding (3R)-hydroxy derivative with high enantiomeric excess.

-

Conversion to Phosphonium Salt: The resulting chiral alcohol is then converted to the corresponding allylic halide, which is subsequently reacted with triphenylphosphine to afford the C15-triphenylphosphonium salt.

3.1.2. Synthesis of the C10-Dialdehyde

The central C10 building block, 2,7-dimethylocta-2,4,6-triene-1,8-dial, is a key component in the synthesis. It can be prepared through various methods, including the condensation of smaller building blocks.[2][7]

3.1.3. Double Wittig Reaction and Isomerization

The final assembly of the lutein backbone is achieved through a double Wittig reaction between the C15-phosphonium salt and the C10-dialdehyde.

-

Reaction Conditions: The Wittig reaction is typically carried out in a suitable solvent such as dichloromethane at low temperatures (e.g., 0 °C). A base, such as sodium ethoxide, is used to generate the ylide in situ.

-

Isomerization: The Wittig reaction often yields a mixture of (E)- and (Z)-isomers. The desired (all-E)-isomer can be obtained by thermal isomerization of the mixture.

Acid-Catalyzed Epimerization of (3R,3'R,6'R)-Lutein to (3R,3'S,6'R)-Lutein (3'-Epilutein)

This protocol describes the conversion of naturally abundant (3R,3'R,6'R)-lutein to its 3'-epimer.[1]

-

Reaction Setup: (3R,3'R,6'R)-Lutein is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

-

Acid Addition: A dilute aqueous solution of hydrochloric acid (e.g., 0.2% w/v) is added to the lutein solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and protected from light. The progress is monitored by HPLC until an equimolar mixture of lutein and 3'-epilutein is achieved (typically after 48 hours).

-

Work-up: The reaction is quenched by neutralization with an aqueous solution of sodium bicarbonate. The carotenoids are extracted with an organic solvent (e.g., diethyl ether), washed, dried, and the solvent is evaporated to yield the diastereomeric mixture.

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps in the stereospecific synthesis of lutein isomers.

Table 1: Yields for the Synthesis of Lutein Stereoisomers via Wittig Reaction

| Step | Product | Yield (%) | Reference |

| Stereoselective reduction of 3-keto-α-ionylideneacetonitrile | (3R,6R)- and (3S,6S)-3-Hydroxy-α-ionylideneacetaldehydes | >90 | [8] |

| Wittig reaction of C15-phosphonium salt with C10-dialdehyde | (3R,3'R,6'R)-Lutein | 65-74 | [4] |

| Overall yield from C15-hydroxyaldehydes | (3R,3'R,6'R)-Lutein | ~21 | [4] |

Table 2: Diastereomeric Ratio in Acid-Catalyzed Epimerization of Lutein

| Starting Material | Product Mixture | Ratio (Lutein:3'-Epilutein) | Reference |

| (3R,3'R,6'R)-Lutein | (3R,3'R,6'R)-Lutein and (3R,3'S,6'R)-Lutein | ~1:1 | [1][6] |

Separation and Characterization of Lutein Isomers

The separation and purification of lutein stereoisomers are critical for obtaining pure compounds for biological studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Separation:

-

Columns: C30 reversed-phase columns are particularly effective for separating carotenoid isomers due to their shape selectivity.[3][9] Chiral columns can also be employed for the separation of enantiomers.

-

Mobile Phases: A variety of mobile phase systems have been reported, typically consisting of mixtures of methanol, acetonitrile, methyl-tert-butyl ether, and water.[10][11][12]

Characterization:

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation and stereochemical assignment of lutein isomers. The chemical shifts of specific protons and carbons, particularly around the chiral centers and the polyene chain, are diagnostic.[3][13][14][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized isomers.[3][9]

-

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the carotenoid.

Table 3: Key 1H and 13C NMR Chemical Shifts (ppm) for (3R,3'R,6'R)-Lutein and (3R,3'S,6'R)-Lutein in CDCl3

| Position | (3R,3'R,6'R)-Lutein (1H) | (3R,3'R,6'R)-Lutein (13C) | (3R,3'S,6'R)-Lutein (1H) | (3R,3'S,6'R)-Lutein (13C) | Reference |

| C-3 | ~4.00 | ~65.1 | ~4.00 | ~65.1 | [3][16] |

| C-3' | ~4.24 | ~65.9 | ~4.24 | ~65.9 | [3][16] |

| C-6' | ~2.38 | ~42.3 | ~2.38 | ~42.3 | [3][16] |

Visualizations

Synthetic Pathways and Relationships

Caption: Overall strategy for the stereospecific synthesis of lutein isomers.

Experimental Workflow for Acid-Catalyzed Epimerization

Caption: Workflow for the acid-catalyzed epimerization of lutein.

Conclusion

The stereospecific synthesis of lutein isomers is a challenging yet crucial area of research that enables the detailed investigation of their biological functions. The C(15) + C(10) + C(15) Wittig coupling strategy remains a cornerstone of this field, providing access to a range of stereoisomers with high purity. Furthermore, semi-synthetic approaches, such as acid-catalyzed epimerization, offer efficient routes to specific diastereomers. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis and further exploration of these important carotenoids.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,7-Dimethylocta-2,4,6-triene-1,8-dial | 5056-17-7 | FD46057 [biosynth.com]

- 3. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of (3R,3'R,6'R)-lutein and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An efficient conversion of (3R,3'R,6'R)-lutein to (3R,3'S,6'R)-lutein (3'-epilutein) and (3R,3'R)-zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2799420B1 - Method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde - Google Patents [patents.google.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Isolation and structural elucidation of (13Z,13'Z,3R,3'R,6'R)-lutein from marigold flowers, kale, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciepublish.com [sciepublish.com]

- 16. researchgate.net [researchgate.net]

Enzymatic Synthesis of (+)-Lutein: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Enzymatic Synthesis of (+)-Lutein.

(+)-Lutein, a xanthophyll carotenoid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and its role in eye health. While chemical synthesis is possible, enzymatic synthesis offers a promising alternative, providing stereospecificity and milder reaction conditions. This technical guide provides a comprehensive overview of the enzymatic synthesis of (+)-lutein from lycopene, detailing the biosynthetic pathway, key enzymes, experimental protocols, and available quantitative data.

The Biosynthetic Pathway of (+)-Lutein

The enzymatic conversion of lycopene to (+)-lutein is a multi-step process involving four key enzymes. The pathway begins with the cyclization of the linear carotene, lycopene, to form α-carotene, which possesses one β-ring and one ε-ring. This crucial step is catalyzed by two distinct lycopene cyclases. Subsequently, two separate hydroxylation events, catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups onto the C3 positions of the β- and ε-rings to yield (+)-lutein.

The primary enzymatic steps are as follows:

-

Lycopene ε-cyclization: The enzyme Lycopene ε-cyclase (LCYE) catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing δ-carotene.

-

Lycopene β-cyclization: Lycopene β-cyclase (LCYB) introduces a β-ring at the other end of the δ-carotene molecule, yielding α-carotene. The concerted action of LCYE and LCYB is essential for the formation of α-carotene from lycopene.

-

β-ring hydroxylation: The cytochrome P450 enzyme, Carotenoid β-ring hydroxylase (CYP97A3), hydroxylates the C3 position of the β-ring of α-carotene to form zeinoxanthin.

-

ε-ring hydroxylation: Finally, Carotenoid ε-ring hydroxylase (CYP97C1) adds a hydroxyl group to the C3 position of the ε-ring of zeinoxanthin, completing the synthesis of (+)-lutein.

An alternative, though less favored, route involves the initial hydroxylation of the ε-ring of α-carotene by CYP97C1 to produce α-cryptoxanthin, followed by the hydroxylation of the β-ring by CYP97A3.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic synthesis of (+)-lutein is dependent on the kinetic properties of the involved enzymes. While comprehensive kinetic data for a fully reconstituted in vitro system is limited, studies on individual enzymes, often from bacterial or plant sources, provide valuable insights.

| Enzyme | Source Organism | Substrate | K_m | V_max | Cofactors | Reference |

| Lycopene β-cyclase (CrtY) | Erwinia uredovora | Lycopene | 1.8 µM | Not Reported | NAD(P)H | [1] |

| Lycopene β-cyclase (CrtY) | Paracoccus haeundaensis | Lycopene | 3.5 µM | Not Reported | NADPH | [2] |

| Carotenoid β-ring hydroxylase (CYP97A3) | Arabidopsis thaliana | α-Carotene | Not Reported | Not Reported | NADPH, Ferredoxin/FNR or CPR | [3] |

| Carotenoid ε-ring hydroxylase (CYP97C1) | Arabidopsis thaliana | Zeinoxanthin | Not Reported | Not Reported | NADPH, Ferredoxin/FNR or CPR | [3] |

Note: Kinetic parameters for carotenoid hydroxylases with their native substrates in vitro are not well-documented in the literature. The activity of these enzymes is often assessed through in vivo complementation assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the in vitro enzymatic synthesis of (+)-lutein. A significant challenge in in vitro carotenoid research is the hydrophobicity of the substrates. Therefore, proper solubilization is critical for enzymatic activity.

General Experimental Workflow

The overall workflow for the in vitro synthesis involves the expression and purification of the four necessary enzymes, preparation of the substrate, execution of the coupled enzymatic reaction, and subsequent extraction and analysis of the products.

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes a general method for the expression and purification of His-tagged lycopene cyclases and carotenoid hydroxylases from E. coli.

Materials:

-

Expression vector (e.g., pET series) containing the gene of interest with a polyhistidine tag.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Sonciator.

-

Centrifuge.

Procedure:

-

Transformation: Transform the E. coli expression strain with the expression vector.

-

Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD_600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris. For membrane-associated enzymes like carotenoid hydroxylases, the protein of interest may be in the membrane fraction. In this case, the membrane fraction can be solubilized with detergents like 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or Triton X-100.

-

Affinity Chromatography: Load the clarified lysate (or solubilized membrane fraction) onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE.

Protocol 2: In Vitro Coupled Enzymatic Synthesis of (+)-Lutein

This protocol outlines a hypothetical coupled reaction for the synthesis of (+)-lutein from lycopene. The precise concentrations of enzymes and substrates may require optimization.

Materials:

-

Purified LCYE, LCYB, CYP97A3, and CYP97C1.

-

Lycopene stock solution (solubilized in a suitable solvent like THF or acetone).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl_2).

-

Detergent (e.g., Triton X-100 or CHAPS) for substrate solubilization.

-

NADPH.

-

FAD (for lycopene cyclases).

-

Ferredoxin and Ferredoxin-NADP+ reductase (FNR) or Cytochrome P450 reductase (CPR) as a redox partner for the hydroxylases.

-

Reaction tubes.

-

Incubator.

Procedure:

-

Substrate Preparation: Prepare a micellar solution of lycopene. A common method is to dry down an aliquot of the lycopene stock solution under a stream of nitrogen and then resuspend it in the reaction buffer containing a detergent (e.g., 0.1% Triton X-100) by sonication.

-

Reaction Setup: In a reaction tube, combine the reaction buffer, NADPH (final concentration ~1 mM), FAD (final concentration ~10 µM), and the redox partner system.

-

Enzyme Addition: Add the purified enzymes (LCYE, LCYB, CYP97A3, and CYP97C1) to the reaction mixture. The optimal concentration of each enzyme needs to be determined empirically.

-

Initiation of Reaction: Start the reaction by adding the solubilized lycopene substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solvent, such as acetone or ethanol.

Protocol 3: Extraction and Analysis of Carotenoids

This protocol describes the extraction and quantification of the reaction products by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials:

-

Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile).

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

HPLC system with a DAD detector.

-

C30 carotenoid column.

-

Carotenoid standards (lycopene, α-carotene, lutein).

Procedure:

-

Extraction: To the quenched reaction mixture, add an equal volume of an organic solvent (e.g., a 1:1 mixture of hexane and ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.

-

Phase Separation: Collect the upper organic phase. Repeat the extraction of the aqueous phase to ensure complete recovery of the carotenoids.

-

Washing: Wash the combined organic phases with a saturated NaCl solution to remove any residual aqueous components.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a stream of nitrogen.

-

Sample Preparation for HPLC: Re-dissolve the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., MTBE/methanol mixture).

-

HPLC-DAD Analysis: Inject the sample onto a C30 column. A typical mobile phase gradient could be a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. Monitor the elution of carotenoids at their respective maximum absorption wavelengths (around 450 nm).

-

Quantification: Identify and quantify the reaction products (α-carotene, zeinoxanthin, and lutein) by comparing their retention times and UV-Vis spectra with those of authentic standards.[4]

Conclusion

The enzymatic synthesis of (+)-lutein presents a viable and stereospecific alternative to chemical synthesis. While significant progress has been made in identifying and characterizing the key enzymes of the biosynthetic pathway, a fully optimized and detailed protocol for the complete in vitro reconstitution of the pathway is not yet established in the literature. The protocols provided in this guide are a synthesis of existing methodologies for individual steps and should serve as a strong foundation for researchers to develop and optimize their own in vitro lutein synthesis systems. Further research is needed to determine the precise kinetic parameters of the involved enzymes with their native substrates and to optimize the conditions for the coupled multi-enzyme reaction to achieve high yields of (+)-lutein.

References

A Technical Guide to the Metabolic Engineering of Lutein Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, strategies, and experimental methodologies for the metabolic engineering of microbial hosts for high-level lutein production. Lutein, a xanthophyll carotenoid, is a high-value compound with significant applications in the nutraceutical and pharmaceutical industries, primarily for its role in eye health. Traditional extraction from marigold flowers is often inefficient and costly, making microbial fermentation an attractive alternative for sustainable and scalable production.

The Lutein Biosynthetic Pathway

Lutein synthesis originates from the central isoprenoid pathway, which produces the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are condensed to form geranylgeranyl pyrophosphate (GGPP), the entry point into the carotenoid pathway. The synthesis of lutein from GGPP involves a series of enzymatic steps, culminating in the asymmetric cyclization of lycopene and subsequent hydroxylation.

The key enzymatic steps are:

-

GGPP Synthase (CrtE): Converts farnesyl pyrophosphate (FPP) and IPP into the C20 molecule GGPP.

-

Phytoene Synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form phytoene.

-

Phytoene Desaturase (CrtI): Introduces a series of double bonds into phytoene to produce lycopene.

-

Lycopene ε-cyclase (LCYE) and Lycopene β-cyclase (LCYB): These enzymes catalyze the critical cyclization of lycopene. The formation of α-carotene, the direct precursor to lutein, requires the action of both enzymes to create one ε-ring and one β-ring. This asymmetric cyclization is a major bottleneck in heterologous hosts.[1][2]

-

Carotenoid Hydroxylases (CYP97A and CYP97C): These cytochrome P450-dependent monooxygenases hydroxylate the β-ring and ε-ring of α-carotene, respectively, to produce lutein.[1][3]

Core Metabolic Engineering Strategies

Achieving high-titer lutein production in microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica requires a systematic, multi-pronged engineering approach.

Enhancing Precursor Supply

The production of all carotenoids is fundamentally limited by the availability of the C5 precursors, IPP and DMAPP. These are synthesized via the mevalonate (MVA) pathway in eukaryotes like yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria like E. coli.[4]

-

MVA Pathway Upregulation: In yeast, overexpression of key enzymes, particularly a truncated HMG-CoA reductase (tHMG1), is a common and effective strategy to boost the precursor pool.[5]

-

MEP Pathway Engineering: In E. coli, overexpression of 1-deoxy-D-xylulose 5-phosphate synthase (dxs) and IPP isomerase (idi) can significantly increase the supply of GGPP.[4][6]

-

Heterologous MVA Pathway: Introducing an engineered MVA pathway into E. coli has been shown to dramatically increase the production of carotenoids by providing a supplementary route to FPP.[6][7]

Pathway Construction and Optimization

Constructing a functional and efficient lutein pathway in a non-native host is the central challenge.

-

Enzyme Selection: The catalytic efficiency of pathway enzymes varies significantly depending on their source organism. Screening key enzymes, such as lycopene cyclases (LCYe, LCYb) and hydroxylases (CYP97C), from different plant and bacterial species is crucial for identifying the most active variants for the chosen host.[1][6] For example, in one study, enzymes from the liverwort Marchantia polymorpha were found to be highly effective in E. coli.[6]

-

Balancing Gene Expression: The asymmetric cyclization of lycopene to α-carotene requires a balanced expression of both LCYE and LCYB. An overexpression of LCYB can lead to the unwanted accumulation of the byproduct β-carotene, which is then converted to zeaxanthin.[1][2] Strategies to address this include:

-

Promoter Engineering: Using promoters of varying strengths to tune the expression levels of lcyE and lcyB.

-

Temporospatial Control: A study in S. cerevisiae used a temperature-responsive promoter for lcyB while lcyE was expressed constitutively, allowing ε-cyclization to occur first before β-cyclization was induced.[2]

-

-

CRISPR/Cas9 Integration: The CRISPR/Cas9 system is a powerful tool for stable, markerless integration of pathway genes into the host chromosome. This avoids the metabolic burden of plasmids and improves strain stability.[8][9] It can also be used to knock out competing pathways.

Eliminating Bottlenecks and Competing Pathways

-

Blocking Byproduct Formation: To channel metabolic flux towards lutein, competing pathways that drain precursors must be downregulated or eliminated. A key target is the pathway leading to zeaxanthin. In microalgae, knocking out the zeaxanthin epoxidase gene (ZEP) has been used to increase zeaxanthin accumulation, and a similar knockout of lcyE can redirect flux entirely to the β-carotene branch.[9][10]

-

Electron Channeling for P450 Enzymes: The hydroxylation steps in lutein synthesis are catalyzed by cytochrome P450 enzymes, which require electrons from a reductase partner. This electron transfer can be a significant bottleneck. An advanced strategy involves using synthetic protein scaffolds to co-localize the P450 enzyme and its reductase partner, facilitating efficient electron channeling and dramatically increasing product formation.[11][12]

Quantitative Data on Lutein Production

Metabolic engineering efforts have led to significant improvements in lutein production across various microbial platforms. The following tables summarize key reported metrics.

Table 1: Lutein Production in Engineered Bacteria

| Host Organism | Key Genetic Modifications / Strategy | Titer (mg/L) | Content (mg/gDCW) | Productivity (mg/L/h) | Reference |

| Escherichia coli | Plasmid rearrangement, gene screening (MpLCYe, MpLCYb, MpCYP97C) | ~1.0 | N/A | N/A | [6] |

| Escherichia coli | Enhanced upstream pathway (IDI, crtE, MVA pathway integration) | 2.6 | N/A | N/A | [6] |

| Escherichia coli | Fermentation optimization (FeCl₃ addition) | 11.0 | N/A | N/A | [6][13] |

| Corynebacterium glutamicum | Systems metabolic engineering, electron channeling scaffolds | 1,780 | 19.51 | 32.88 | [11] |

Table 2: Lutein Production in Engineered Yeasts

| Host Organism | Key Genetic Modifications / Strategy | Titer (mg/L) | Content (µg/g DCW) | Productivity (mg/L/h) | Reference |

| Saccharomyces cerevisiae | Temporospatial control of LCYB, LCYE engineering | N/A | 438 | N/A | [2] |

| Yarrowia lipolytica | Enhanced MVA pathway, subcellular localization of enzymes | 38.5 (α-carotene) | N/A | N/A | [14][15] |

| Yarrowia lipolytica | Optimized hydroxylase activity, fed-batch fermentation with antioxidant | 675.4 | 6,130 | N/A | [15] |

Table 3: Lutein Production in Engineered Microalgae

| Host Organism | Key Genetic Modifications / Strategy | Titer (mg/L) | Content (mg/g DW) | Productivity (mg/L/day) | Reference |

| Chlamydomonas reinhardtii | Overexpression of LCYE gene | 0.48 | 1.357 | N/A | [8][10] |

| Chlorella sorokiniana (mutant) | MNNG mutagenesis, mixotrophic cultivation | N/A | 7.52 | 3.63 | [8] |

| Chromochloris zofingiensis (mutant) | MNNG mutagenesis | N/A | 6.28 | 10.57 | [8] |

Key Experimental Protocols

This section outlines generalized methodologies for the core experimental procedures cited in lutein engineering research.

Plasmid Construction and Strain Engineering

-

Gene Sourcing and Codon Optimization: Identify target genes (e.g., crtE, crtB, crtI, lcyE, lcyB, CYP97C) from source organisms (e.g., Pantoea ananatis, Marchantia polymorpha). Synthesize the genes with codon optimization for the chosen expression host (E. coli, S. cerevisiae).

-

Vector Assembly: Use standard molecular cloning techniques (e.g., Gibson assembly, Golden Gate) to ligate the genes into appropriate expression vectors. For E. coli, vectors like pUC, pAC, and pET series with different origins of replication and antibiotic resistance markers are often used to co-express multiple pathway genes.[6] For yeast, shuttle vectors (e.g., pRS series) are common.

-

Host Transformation: Transform the assembled plasmids into the desired host strain (e.g., E. coli JM101(DE3), S. cerevisiae BY4741) using heat shock or electroporation. Select successful transformants on agar plates containing the appropriate antibiotics.

-

Genomic Integration (CRISPR): For stable integration, design guide RNAs (gRNAs) targeting a neutral locus in the host genome. Co-transform the host with a Cas9-expressing plasmid and a donor DNA template containing the gene cassette flanked by homology arms. Screen colonies by PCR for successful integration.

Microbial Cultivation and Fermentation

-

Seed Culture Preparation: Inoculate a single colony of the engineered strain into 5-10 mL of a suitable liquid medium (e.g., LB for E. coli, YPD for yeast) with antibiotics. Grow overnight at 30-37°C with shaking (200-250 rpm).

-

Flask-Scale Production: Inoculate a larger volume (e.g., 50-100 mL) of production medium (e.g., Terrific Broth for E. coli) with the seed culture to an initial OD₆₀₀ of ~0.1.

-

Induction: Grow the culture at a specific temperature (e.g., 25-30°C) until the OD₆₀₀ reaches a mid-log phase (e.g., 0.6-0.8). Induce gene expression by adding an inducer like IPTG (for lac-based promoters).

-

Fed-Batch Fermentation (Bioreactor): For high-density cultivation, use a bioreactor with controlled pH, temperature, and dissolved oxygen (DO). Start with a batch phase and initiate a feeding strategy (e.g., glucose or glycerol feed) to maintain growth and prevent the accumulation of inhibitory byproducts.[11][15] Add necessary cofactors, such as 0.5 mM FeCl₃, which can enhance the activity of P450 hydroxylases.[6]

Lutein Extraction and Quantification

-

Cell Harvesting: After cultivation (e.g., 48-72 hours), harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes). Wash the cell pellet with distilled water and lyophilize or proceed directly to extraction.

-

Lutein Extraction:

-

Resuspend the cell pellet in a solvent like acetone or ethanol.[16]

-

Disrupt the cells using methods such as sonication, bead beating, or vigorous vortexing to ensure complete extraction of the lipophilic carotenoids.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the lutein.

-

Repeat the extraction process until the cell pellet is colorless.

-

-

Quantification (HPLC Analysis):

-

Sample Preparation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen and re-dissolve the carotenoid extract in a suitable solvent for HPLC (e.g., acetone or a mobile phase component). Filter the sample through a 0.22 µm syringe filter.

-

HPLC Conditions: Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.[17]

-

Detection: Monitor the elution at a wavelength of ~445-450 nm.[17][18]

-

Quantification: Identify the lutein peak by comparing its retention time and absorption spectrum to a pure lutein standard. Calculate the concentration based on a standard curve.

-

Conclusion and Future Outlook

The metabolic engineering of microorganisms for lutein production has advanced rapidly, with engineered strains of C. glutamicum and Y. lipolytica achieving gram-per-liter scale titers.[11][15] These achievements demonstrate the potential of microbial platforms to serve as a viable alternative to plant-based extraction.

Future efforts will likely focus on:

-

Systems-Level Optimization: Employing multi-omics approaches (genomics, transcriptomics, proteomics) to identify novel engineering targets and understand the global cellular response to heterologous pathway expression.

-

Host Development: Exploring and engineering non-conventional hosts that may have natural advantages for carotenoid production, such as high lipid accumulation.

-

Process Integration: Developing integrated and cost-effective downstream processing methods to purify lutein from the microbial biomass, which is crucial for commercial viability.[19][20]

-

Dynamic Pathway Regulation: Implementing biosensors and dynamic regulatory circuits to autonomously balance metabolic flux in response to changing cellular states, further optimizing pathway efficiency.

By leveraging these advanced engineering principles, microbial cell factories are poised to become the primary source for the sustainable and economical production of lutein and other valuable natural products.

References

- 1. Metabolic Engineering of Model Microorganisms for the Production of Xanthophyll - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous biosynthesis of lutein in S. cerevisiae enabled by temporospatial pathway control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. Pathway engineering for high-yield production of lutein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The generation of metabolic changes for the production of high-purity zeaxanthin mediated by CRISPR-Cas9 in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CRISPR/Cas9-Mediated Knockout of the Lycopene ε-Cyclase for Efficient Astaxanthin Production in the Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Researchers engineer a microbial platform for efficient lutein production | News | The Microbiologist [the-microbiologist.com]

- 12. Metabolically engineered bacterium produces lutein | EurekAlert! [eurekalert.org]

- 13. High production of lutein in Escherichia coli through metabolic pathway engineering - CD Biosynsis [biosynsis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. De Novo Biosynthesis of Lutein in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Antioxidant Mechanism of (+)-Lutein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lutein, a member of the xanthophyll family of carotenoids, is a lipophilic pigment synthesized by plants and is abundantly found in green leafy vegetables and egg yolks.[1] Its unique chemical structure, characterized by a long conjugated polyene chain and hydroxyl groups at each end, endows it with potent antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of (+)-Lutein, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. Lutein's ability to neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems makes it a significant molecule of interest in the prevention and mitigation of oxidative stress-related diseases.[1][3]

Core Antioxidant Mechanisms of (+)-Lutein

The antioxidant activity of (+)-Lutein is not confined to a single action but is a combination of direct and indirect mechanisms. These include the direct scavenging of free radicals, the quenching of singlet oxygen, the inhibition of lipid peroxidation within cellular membranes, and the upregulation of cellular antioxidant defenses through the modulation of signaling pathways.

Direct Free Radical Scavenging

Lutein's extended system of conjugated double bonds allows it to effectively delocalize unpaired electrons, making it a potent scavenger of various free radicals.[1][4] It can donate an electron to neutralize a free radical, thereby becoming a resonance-stabilized radical itself, which is less reactive and less likely to propagate further oxidative damage.[1] Lutein has been shown to be an effective scavenger of superoxide and hydroxyl radicals.[5][6]

Diagram: Free Radical Scavenging by Lutein

Caption: Lutein donates an electron to neutralize a free radical.

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant damage to biological molecules. Lutein is an exceptionally efficient quencher of singlet oxygen, a process that occurs through physical quenching.[1][7] In this mechanism, the excited energy of singlet oxygen is transferred to the lutein molecule, returning the oxygen to its ground state while the lutein molecule dissipates the excess energy as heat, without being chemically altered.[4] The efficiency of singlet oxygen quenching is related to the number of conjugated double bonds; however, lutein (with 10 conjugated double bonds) is a more efficient quencher in some environments compared to carotenoids with 11 conjugated double bonds, which may be due to differences in aggregation.[8]

Inhibition of Lipid Peroxidation

Due to its lipophilic nature, lutein readily incorporates into cellular membranes.[9] This localization is crucial for its role in protecting lipids from peroxidation, a damaging chain reaction initiated by free radicals that can compromise membrane integrity and function.[10][11] Lutein can intercept lipid peroxyl radicals within the membrane, breaking the chain of lipid peroxidation and preventing further damage to polyunsaturated fatty acids.[10][12] Studies have shown that lutein supplementation can significantly reduce markers of lipid peroxidation, such as malondialdehyde (MDA).[12][13]

Diagram: Lutein's Role in Preventing Lipid Peroxidation

Caption: Lutein intercepts lipid peroxyl radicals within the cell membrane.

Modulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway

Beyond its direct antioxidant actions, lutein exerts a significant indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like lutein, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[15] This leads to the increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[1][2][16]

Diagram: Lutein-Mediated Activation of the Nrf2-ARE Pathway

Caption: Lutein promotes the translocation of Nrf2 to the nucleus.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of (+)-Lutein has been quantified in various in vitro and cellular assays. The following tables summarize key findings from the literature.

Table 1: Radical Scavenging Activity of Lutein

| Radical Species | Assay Method | Lutein Concentration | Scavenging Effect | Reference |

| Retinyl palmitate cation radical | Pulse radiolysis | Not specified | Bimolecular rate constant: (8.85 ± 0.25) × 10⁹ M⁻¹s⁻¹ | [17] |

| Superoxide radical | ESR | 16.7 µM | 30-50% scavenging | [6] |

| Hydroxyl radical | ESR | 16.7 µM | 50-70% scavenging | [6] |

| Hydroxyl radical | Luminescent assay | Not specified | 90-99% scavenging | [6] |

| Nitric oxide (NO•) | Griess assay | Not specified | Dose-dependent scavenging | [18] |

| DPPH radical | Spectrophotometry | 10 - 100 µg/mL | 6.2% - <10.0% RSA | [19] |

Table 2: Effects of Lutein on Nrf2 Pathway Activation

| Cell Type | Lutein Treatment | Effect on Nrf2 Pathway | Reference |

| ARPE-19 cells | Micellar delivery (62 µM cellular accumulation) | 1.5-fold increase in Nrf2 nuclear translocation | [14][20] |

| ARPE-19 cells | 24-hour treatment | 1.7-fold increase in NQO1 mRNA, 1.8-fold increase in HO-1 mRNA | [14][20] |

| Rat model of traumatic brain injury | 20 mg/kg supplementation | Increased Nrf2 levels in the brain | [15] |

| Mouse model of arsenic-induced hepatotoxicity | Not specified | Increased levels of Nrf2-related antioxidant enzymes (NQO1, HO-1, GST) | [1] |

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The color change is measured spectrophotometrically.

Workflow:

References

- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]

- 3. Effects and Mechanisms of Lutein on Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Mechanistic Review of β-Carotene, Lutein, and Zeaxanthin in Eye Health and Disease | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Lutein and zeaxanthin reduce neuronal cell damage caused by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lutein supplementation reduces plasma lipid peroxidation and C-reactive protein in healthy nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lutein and zeaxanthin supplementation reduces H2O2-induced oxidative damage in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Radical Scavenging Activity-Based and AP-1-Targeted Anti-Inflammatory Effects of Lutein in Macrophage-Like and Skin Keratinocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Lutein's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein, a xanthophyll carotenoid, is a crucial component of the human diet, primarily recognized for its role in eye health. Its unique molecular structure, characterized by a long polyene chain and hydroxyl groups at each end, dictates its specific interactions with cellular membranes. This technical guide provides an in-depth analysis of the biophysical and biochemical interplay between lutein and lipid bilayers, offering insights for researchers in nutrition, cell biology, and drug development.

Orientation and Localization of Lutein in Cellular Membranes

The orientation of lutein within the lipid bilayer is a critical determinant of its function. Unlike nonpolar carotenoids, the hydroxyl groups of lutein anchor it to the polar head groups of phospholipids, resulting in a defined transmembrane orientation.

Early studies using linear dichroism analysis on lipid multi-bilayers suggested a relatively large orientation angle of 67° for lutein, which was interpreted as a mix of vertical and parallel orientations[1][2]. However, more recent investigations using fluorescence microscopy on single giant unilamellar vesicles (GUVs) have provided a more precise understanding. These studies indicate a transmembrane orientation for lutein, with an angle of approximately 42-43° between its transition dipole moment and the normal to the lipid bilayer[1]. Molecular dynamics simulations further support a predominantly vertical orientation, with lutein intercalating into the bilayer from its β-ring side[1].

It has also been demonstrated that in membranes with lipid domain structures, such as those containing lipid rafts, lutein and zeaxanthin are preferentially excluded from the more ordered, saturated lipid domains and become concentrated in the more fluid, unsaturated lipid domains. This selective localization is significant for its antioxidant function, as it places lutein in close proximity to lipids that are more susceptible to oxidation[1][3][4][5][6].

Visualization of Lutein's Orientation

The following diagram illustrates the predominant transmembrane orientation of lutein within a phospholipid bilayer.

Caption: Transmembrane orientation of lutein in a lipid bilayer.

Effects of Lutein on Membrane Physical Properties

Lutein's presence within the cellular membrane significantly modulates its physical properties, in a manner often compared to cholesterol[1][7][8][9][10][11]. These modifications have profound implications for membrane function, including permeability, protein activity, and susceptibility to oxidative stress.

Quantitative Data on Lutein's Membrane Effects

The following tables summarize the quantitative effects of lutein on various membrane properties as reported in the literature.

Table 1: Effect of Lutein on Membrane Hydrophobicity

| Lutein Concentration (mol%) | Membrane System | Method | Parameter | Change in Value | Reference |

| 10 | DMPC | EPR Spin Labeling (16-SASL) | 2Az (Gauss) | 67.63 G to 65.25 G | [1] |

| - | DMPC | EPR Spin Labeling | Dielectric Constant (ε) | 10 to 3 | [1] |

Table 2: Effect of Lutein on Membrane Fluidity and Order

| Lutein Concentration | Membrane System | Method | Observation | Reference |

| Not specified | Phosphatidylcholine | EPR | Decreased fluidity in the hydrophobic core | [1] |

| Not specified | Phosphatidylcholine | EPR | Increased order of alkyl chains in the membrane center | [1] |

| Not specified | EYPC | Pulse ESR Spin Labeling | Reduced collision frequency of spin-label pairs | [12] |

| Various | PEPG MLVs | Fluorescence (Laurdan GP) | Increased GP values in the hydrophobic region | [13] |

| Various | PEPG MLVs | Fluorescence (Prodan GP) | Decreased GP values in the hydrophilic region | [13] |

Lutein's Role as a Membrane Antioxidant

One of the most well-documented functions of lutein is its ability to protect cellular membranes from oxidative damage. Its polyene chain effectively quenches singlet oxygen and scavenges other reactive oxygen species (ROS)[4].

Lutein's antioxidant efficacy is significantly enhanced by its localization in unsaturated lipid domains, where the risk of lipid peroxidation is highest[1][4][5]. Studies have shown that lutein is more effective at protecting lipids from peroxidation in membranes that form raft-like domains compared to homogeneous membranes[4][5].

Quantitative Data on Lutein's Antioxidant Activity

Table 3: Antioxidant Effect of Lutein in Model Membranes

| Lutein Concentration (mol%) | Membrane System | Method | Measured Effect | Reference |

| 0.1 | DOPC/SM/Chol | Oxygen Consumption (EPR) | Inhibited oxygen consumption by nearly two times | [4] |

| 0.1, 0.3, 0.5 | DOPC/SM/Chol | Iodometric Assay | Reduced hydroperoxide accumulation | [4] |

| 0.5 | DOPC/SM/Chol | MDA-TBA Test | Reduced MDA-TBA adduct accumulation | [4] |

Proposed Antioxidant Signaling Pathway

The antioxidant activity of lutein within the membrane can be conceptualized as a multi-step process involving the quenching of ROS and the prevention of lipid peroxidation chain reactions.

Caption: Lutein's antioxidant mechanism in a lipid bilayer.

Interaction with Membrane Proteins and Signaling

Lutein's influence extends beyond the lipid components of the membrane to interactions with integral and peripheral membrane proteins, thereby modulating cellular signaling.

Lutein and Rhodopsin

In the photoreceptor outer segment membranes of the retina, which are rich in rhodopsin, lutein is found in significant concentrations[6][9]. While the direct binding of lutein to rhodopsin is not fully elucidated, its presence in these membranes is believed to be crucial for protecting the highly unsaturated lipids surrounding rhodopsin from photo-oxidation[6][9]. Lutein administration has been shown to increase rhodopsin expression in rod cells[14]. Furthermore, lutein may modulate the G-protein coupled receptor (GPCR) signaling cascade initiated by rhodopsin activation[15].

Lutein and Lipid Rafts

As previously mentioned, lutein preferentially localizes to the more disordered lipid domains, effectively being excluded from cholesterol- and sphingolipid-rich lipid rafts[1][4][5][6]. This partitioning can indirectly influence signaling platforms that are dependent on lipid raft integrity. Some flavonoids, which share structural similarities with lutein, have been shown to suppress the accumulation of lipid rafts following receptor activation, thereby inhibiting downstream signaling pathways such as NF-κB activation[16].

Visualizing Lutein's Influence on Rhodopsin Signaling

The following diagram illustrates the potential points of interaction of lutein within the rhodopsin signaling cascade.

Caption: Lutein's protective role in the rhodopsin signaling cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction of lutein with cellular membranes.

Electron Paramagnetic Resonance (EPR) Spin Labeling

Objective: To determine membrane fluidity, order, and hydrophobicity.

Protocol Overview:

-

Spin Labeling: A spin label, typically a nitroxide derivative of a fatty acid or phospholipid (e.g., 5-doxylstearic acid or 16-doxylstearic acid), is incorporated into the lipid membrane along with lutein.

-

Sample Preparation: Multilamellar vesicles (MLVs) or other model membrane systems are prepared containing the desired concentrations of lipids, lutein, and the spin label.

-

EPR Spectroscopy: The sample is placed in the EPR spectrometer, and the spectrum is recorded. The shape and splitting of the EPR spectrum are sensitive to the mobility and environment of the spin label.

-

Data Analysis:

-

Order Parameter (S): Calculated from the hyperfine splitting of the spectrum to quantify the orientational order of the lipid acyl chains.

-

Rotational Correlation Time (τc): Determined from the linewidths to assess the rate of motion (fluidity).

-

Hydrophobicity (2Az): The maximal hyperfine splitting is used to determine the polarity of the spin label's environment.

-

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

Objective: To determine the orientation of lutein in a single lipid bilayer.

Protocol Overview:

-

GUV Formation: GUVs are formed by methods such as electroformation, where a lipid film containing lutein is hydrated with a sucrose solution and subjected to an AC electric field[17][18][19].

-

Microscopy Setup: GUVs are observed using a fluorescence microscope equipped with polarizers in the excitation and emission pathways.

-

Image Acquisition: Fluorescence intensity and anisotropy images of the GUVs are captured.

-

Data Analysis: The fluorescence anisotropy is calculated for different regions of the GUV. The variation in anisotropy around the circumference of the vesicle is used to determine the angle of the transition dipole moment of lutein relative to the membrane normal.

Molecular Dynamics (MD) Simulations

Objective: To model the dynamic interactions between lutein and lipid molecules at an atomic level.

Protocol Overview:

-

System Setup: A model lipid bilayer is constructed in silico, and lutein molecules are placed within or near the bilayer. The system is then solvated with water molecules.

-

Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen to describe the interactions between all atoms in the system.

-

Equilibration: The system is subjected to a period of energy minimization and equilibration to allow it to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to generate trajectories of all atoms over time.

-

Data Analysis: The trajectories are analyzed to determine:

-

The orientation and position of lutein within the bilayer.

-

The effect of lutein on lipid order parameters, membrane thickness, and area per lipid.

-

The formation of hydrogen bonds between lutein and lipid or water molecules.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying lutein-membrane interactions.

Caption: General experimental workflow for studying lutein-membrane interactions.

Conclusion

The interaction of lutein with cellular membranes is a multifaceted process with significant implications for membrane structure and function. Its defined transmembrane orientation, ability to modulate membrane physical properties, potent antioxidant activity, and interactions with membrane-associated proteins underscore its importance in maintaining cellular health. A thorough understanding of these interactions, facilitated by the experimental and computational approaches outlined in this guide, is essential for advancing research in areas ranging from preventative nutrition to the development of novel therapeutic strategies targeting membrane-related pathologies.

References

- 1. An Overview of Lutein in the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutein and zeaxanthin as protectors of lipid membranes against oxidative damage: the structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural aspects of the antioxidant activity of lutein in a model of photoreceptor membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. An Overview of Lutein in the Lipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciprofiles.com [sciprofiles.com]

- 12. Effects of lutein and cholesterol on alkyl chain bending in lipid bilayers: a pulse electron spin resonance spin labeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lutein delays photoreceptor degeneration in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lutein and zeaxanthin isomers may attenuate photo-oxidative retinal damage via modulation of G protein-coupled receptors and growth factors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppressive effects of the flavonoids quercetin and luteolin on the accumulation of lipid rafts after signal transduction via receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]

- 19. Electro-formation and fluorescence microscopy of giant vesicles with coexisting liquid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of (+)-Lutein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lutein, a prominent member of the xanthophyll family of carotenoids, is a lipophilic pigment synthesized by plants and is abundant in green leafy vegetables, certain fruits, and egg yolks. Its unique chemical structure, characterized by a long polyene chain and two hydroxylated ionone rings, one of which is an ε-ring, imparts a distinct set of spectroscopic properties. These properties are fundamental to its identification, quantification, and the elucidation of its biological functions, which include potent antioxidant and anti-inflammatory activities, as well as a crucial role in ocular health. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of (+)-lutein, detailed experimental protocols for its analysis, and a visualization of its engagement with key cellular signaling pathways.

Spectroscopic Data

The spectroscopic signature of (+)-lutein is a composite of its electronic and vibrational characteristics, which are interrogated by various analytical techniques. The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis) Absorption Spectroscopy, Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Absorption Spectroscopy

The vibrant yellow color of lutein is a direct consequence of its extended π-conjugated system, which strongly absorbs light in the blue region of the visible spectrum. The UV-Vis absorption spectrum of lutein is characterized by a three-peaked profile, typical for carotenoids. The position of these absorption maxima (λmax) is sensitive to the solvent environment.

Table 1: UV-Visible Absorption Maxima of (+)-Lutein in Various Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference(s) |

| n-Hexane | 421 | 444.5 | 473.5 | |

| Ethanol | 422 | 445 | 474 | |

| Acetone | 425 | 447.5 | 476 | |

| Diethyl Ether | - | 445 | - |

Circular Dichroism (CD) Spectroscopy

While lutein in an isotropic solution exhibits weak CD activity in the visible region, it can show strong induced circular dichroism when it forms aggregates or is bound to proteins. For instance, in the presence of sodium dodecyl sulfate (SDS) in an aqueous solution, lutein can form helical assemblies that result in significant CD signals. The interaction of lutein with xanthophyll binding proteins (XBP) also leads to substantial alterations in its CD spectrum.

Table 2: Circular Dichroism Spectral Data of (+)-Lutein

| Condition | Wavelength (nm) | Ellipticity (mdeg) | Reference(s) |

| Aqueous solution with limited SDS | ~390 (crossover) | Positive and negative extrema | |

| Bound to Xanthophyll Binding Protein (XBP) | - | Altered CD spectrum |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of lutein, allowing for the assignment of all proton and carbon signals in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for (+)-Lutein (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |

| H-6' | 2.40 | - | |

| CH₃-17 | - | - | |

| C-8 | - | 138.5 | |

| C-8' | - | 137.7 |

Note: Complete assignment of all ¹H and ¹³C signals requires 2D NMR techniques and is beyond the scope of this summary table.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of lutein, aiding in its identification and structural characterization. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for carotenoids.

Table 4: Mass Spectrometry Data for (+)-Lutein

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| Positive Ion APCI | 569.4 [M+H]⁺ | 551.4 [M+H-H₂O]⁺, 495 [MH-18-56]⁺, 430 | |

| Negative Ion APCI | 568.4 [M]⁻ | 550 [M-18]⁻ |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of (+)-lutein.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima and quantify the concentration of lutein in a solution.

Materials:

-

(+)-Lutein standard

-

Spectrophotometric grade solvents (e.g., n-hexane, ethanol, acetone)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of (+)-lutein in the desired solvent (e.g., ethanol) at a known concentration (e.g., 100 µg/mL). Protect the solution from light and store at low temperature.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range should yield absorbance values between 0.2 and 0.8 for optimal accuracy.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 350-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the samples. Place the cuvette in the spectrophotometer and record the baseline.

-

Sample Measurement: Rinse the cuvette with the lutein sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantification, use the Beer-Lambert law (A = εbc), where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration. The specific extinction coefficient (E1% 1cm) for lutein in ethanol at 445 nm is 2550.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiral properties of lutein, particularly in aggregated states or when bound to proteins.

Materials:

-

(+)-Lutein

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Sodium dodecyl sulfate (SDS) or a purified xanthophyll binding protein (XBP)

-

Quartz CD cuvette (e.g., 1 cm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation (for induced CD):

-

Prepare a stock solution of lutein in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

-

In an aqueous buffer, prepare a solution containing the desired concentration of SDS or XBP.

-

Slowly add a small aliquot of the lutein stock solution to the aqueous solution while stirring to induce the formation of lutein assemblies or binding to the protein. The final concentration of the organic solvent should be minimal.

-

-

Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas. Set the desired wavelength range (e.g., 300-600 nm) and other acquisition parameters (e.g., bandwidth, integration time).

-

Blank Measurement: Record the CD spectrum of the buffer solution (containing SDS or XBP without lutein).

-

Sample Measurement: Record the CD spectrum of the lutein-containing sample.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the lutein assembly or complex. Analyze the positions and signs of the CD bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the (+)-lutein molecule.

Materials:

-

Purified (+)-lutein sample (typically >95% purity)

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

NMR tubes

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified lutein sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in the deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment, including the number of scans, relaxation delay, and spectral width. Acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Acquire the ¹³C NMR spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra by comparison with literature data and, if necessary, with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (+)-lutein.

Materials:

-

(+)-Lutein sample

-

HPLC-grade solvents (e.g., methanol, acetonitrile)

-

High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an APCI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of lutein in an appropriate solvent compatible with the HPLC mobile phase (e.g., methanol).

-

HPLC-MS Setup:

-

Equilibrate the HPLC system with the chosen mobile phase. A C18 or C30 reversed-phase column is commonly used for carotenoid separation.

-

Set the parameters for the APCI source, including the vaporizer temperature and corona discharge current.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-700).

-

-

MS Analysis: Inject the sample into the HPLC-MS system. The lutein will be separated from any impurities before entering the mass spectrometer.

-

MS/MS Analysis (for fragmentation):

-

Perform a first-stage mass scan to identify the protonated molecule [M+H]⁺ (for positive ion mode) or the molecular ion [M]⁻ (for negative ion mode).

-

Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon).

-

Acquire the product ion spectrum (MS/MS spectrum).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to identify characteristic fragment ions.

Signaling Pathways and Experimental Workflows

(+)-Lutein's biological activity is mediated through its interaction with various cellular signaling pathways. Its antioxidant properties, for instance, are not only due to direct quenching of reactive oxygen species (ROS) but also through the modulation of endogenous antioxidant defense systems. Furthermore, lutein has been shown to influence pathways involved in cell cycle regulation and apoptosis.

Lutein's Role in the Nrf2 Antioxidant Response Pathway

Lutein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Caption: Lutein-mediated activation of the Nrf2 antioxidant pathway.

Lutein's Influence on the p53 Signaling Pathway

In certain cancer cell lines, lutein has been shown to activate the p53 signaling pathway, which can lead to cell cycle arrest and apoptosis.

Caption: Lutein's activation of the p53 tumor suppressor pathway.

General Workflow for Spectroscopic Analysis of (+)-Lutein

A typical workflow for the comprehensive spectroscopic characterization of (+)-lutein from a natural source involves extraction, purification, and analysis by multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of (+)-Lutein.

Conclusion